eta-Tocopherol

説明

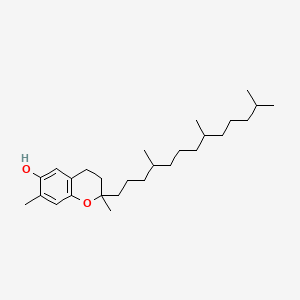

Structure

3D Structure

特性

CAS番号 |

91-86-1 |

|---|---|

分子式 |

C27H46O2 |

分子量 |

402.7 g/mol |

IUPAC名 |

2,7-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)23(5)18-26(24)29-27/h18-22,28H,7-17H2,1-6H3 |

InChIキー |

PZZKGQBMBVYPGR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=C1O |

melting_point |

< 25 °C |

物理的記述 |

Solid |

製品の起源 |

United States |

Molecular Architecture and Structural Specificity of Eta Tocopherol

Elucidation of the Core Chromanol Ring System and Isoprenoid Side Chain

The fundamental structure of all tocopherols (B72186) consists of two main components: a bicyclic chromanol ring and a long hydrocarbon tail. aocs.orgamazonaws.com The chromanol ring, specifically a chroman-6-ol (B1254870) core, is the active portion of the molecule. ebi.ac.uk It contains a hydroxyl (-OH) group that can donate a hydrogen atom to neutralize free radicals, which is the basis of its antioxidant function. numberanalytics.com This ring system is nearly flat, a feature that facilitates its interaction with other molecules. mdpi.com

Attached to the C-2 position of the chromanol ring is a 16-carbon, saturated isoprenoid side chain known as a phytyl tail. aocs.orgskinident.world This hydrophobic tail allows the molecule to penetrate and integrate into biological membranes, positioning the antioxidant chromanol head near the membrane surface to protect lipids from oxidative damage. numberanalytics.comwikipedia.org The combination of the polar chromanol head and the nonpolar phytyl tail gives tocopherols their amphipathic character. aocs.org

| Component | Description | Key Function |

| Chromanol Ring | A bicyclic aromatic structure (chroman-6-ol) with a hydroxyl group. ebi.ac.uknumberanalytics.com | Acts as a hydrogen donor to scavenge free radicals, providing antioxidant activity. numberanalytics.com |

| Isoprenoid Side Chain | A 16-carbon saturated phytyl tail attached at the C-2 position. aocs.orgskinident.world | Anchors the molecule within the lipid bilayer of cell membranes due to its hydrophobic nature. wikipedia.org |

Positional and Methylation Patterns Distinguishing Eta-Tocopherol (e.g., 7-methyltocol)

The different forms of tocopherols—alpha (α), beta (β), gamma (γ), and delta (δ)—are distinguished by the number and position of methyl (-CH3) groups on the chromanol ring. amazonaws.comnotulaebotanicae.ro Eta-tocopherol is a less common form, specifically defined by its unique methylation pattern. ontosight.ai

Eta-tocopherol is chemically designated as 2,7-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol. ontosight.ainih.govdrugfuture.com Its structure features two methyl groups on the chromanol ring, located at the C-2 and C-7 positions. drugfuture.comchemspider.com Due to this specific arrangement, it is also known by the synonym 7-methyltocol. ontosight.ainih.govbibliotekanauki.pl This distinguishes it from the more prevalent tocopherol isomers. For instance, γ-tocopherol is dimethylated at the 7 and 8 positions, while δ-tocopherol is monomethylated at the 8 position. amazonaws.com

The table below compares the methylation patterns of common tocopherols, highlighting the unique structure of eta-tocopherol.

| Tocopherol Isomer | Synonym(s) | Methyl Group Positions on Chromanol Ring |

| Alpha (α)-Tocopherol | 5,7,8-Trimethyltocol | 5, 7, 8 |

| Beta (β)-Tocopherol | 5,8-Dimethyltocol | 5, 8 |

| Gamma (γ)-Tocopherol | 7,8-Dimethyltocol | 7, 8 |

| Delta (δ)-Tocopherol | 8-Methyltocol | 8 |

| Eta (η)-Tocopherol | 7-Methyltocol | 7 |

Data sourced from references amazonaws.comskinident.worldchemspider.comgoogle.com.

Stereochemical Considerations in Tocopherol Isomerism (e.g., RRR vs. All-racemic Forms)

The molecular structure of tocopherols, including eta-tocopherol, contains chiral centers, which are carbon atoms bonded to four different groups. This gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. lumenlearning.com

Tocopherols have three chiral centers, located at positions 2, 4', and 8' of the molecule. aocs.orglumenlearning.comrsc.org The carbon at position 2 is on the chromanol ring where the side chain attaches, while the carbons at 4' and 8' are on the phytyl tail. aocs.orglumenlearning.com Each chiral center can exist in one of two configurations, designated as 'R' or 'S'. Consequently, there are 2³ or eight possible stereoisomers for each tocopherol form. wikipedia.orgmdpi.com

In nature, plants synthesize only one of these stereoisomers: the RRR-form (e.g., RRR-α-tocopherol), where all three chiral centers have the R configuration. lumenlearning.comrsc.orgcambridge.org This is often referred to as natural vitamin E. cambridge.org

In contrast, chemical synthesis produces a mixture containing all eight possible stereoisomers in equal amounts. mdpi.comnih.gov This mixture is known as the all-racemic (all-rac) form (e.g., all-rac-α-tocopherol) and was historically designated with "dl-" (e.g., dl-α-tocopherol). lumenlearning.com

The eight stereoisomers present in a synthetic all-racemic mixture are:

| Stereoisomers in all-racemic Tocopherol | |

| RRR | SRR |

| RRS | SRS |

| RSR | SSR |

| RSS | SSS |

Data sourced from references lumenlearning.comrsc.orgmdpi.com.

This stereochemical difference is significant, as biological systems, particularly the α-tocopherol transfer protein (α-TTP) in the liver, show a strong preference for the RRR stereoisomer and other 2R forms, discriminating against the 2S forms. cambridge.orglibretexts.org

Biosynthetic Pathways and Genetic Regulation of Tocopherol Production

Overview of Tocopherol Biosynthesis in Photosynthetic Organisms

The journey to create tocopherols (B72186) begins with the generation of two key precursors from distinct metabolic routes within the plant cell. These precursors, homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP), are the fundamental building blocks for all tocopherol variants. mdpi.comnih.gov

Tocopherol biosynthesis is localized within the plastids, specifically in the inner envelope and thylakoid membranes. frontiersin.orguni-muenchen.de The production of the aromatic head of tocopherols, homogentisic acid (HGA), originates from the shikimate (SK) pathway. frontiersin.orgacs.orgnih.gov This pathway, primarily located in the plastid stroma, produces aromatic amino acids. uni-muenchen.de L-tyrosine, an output of the shikimate pathway, is converted to 4-hydroxyphenylpyruvate (HPP) by tyrosine aminotransferase (TAT). frontiersin.orgacs.org Subsequently, HPP is transformed into HGA by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgnih.gov While the shikimate pathway is largely plastidial, HPPD is a cytosolic enzyme, indicating the need for transport of intermediates across the plastid envelope. uni-muenchen.denih.gov

The lipophilic side chain, a phytyl tail, is derived from the methylerythritol 4-phosphate (MEP) pathway, which also occurs in the plastids. researchgate.netacs.orgwikipathways.org The MEP pathway synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon precursors for all isoprenoids. wikipathways.org These are used to produce geranylgeranyl pyrophosphate (GGPP). wikipedia.orgfrontiersin.org Phytyl diphosphate (PDP) can then be formed through the reduction of GGPP by the enzyme geranylgeranyl reductase (GGR). researchgate.netacs.org

The assembly of the tocopherol molecule from its precursors involves a series of enzymatic reactions known as the tocopherol-core pathway. frontiersin.orgnih.gov

Following the formation of MPBQ, the pathway can proceed through two branches. In one branch, MPBQ is methylated by MPBQ methyltransferase (MPBQ-MT or VTE3) to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comfrontiersin.org

The next crucial step is the cyclization of the quinol ring to form the characteristic chromanol ring of tocopherols. This is carried out by tocopherol cyclase (TC or VTE1) . mdpi.comfrontiersin.orgpnas.org When TC acts on MPBQ, it produces δ-tocopherol. When it acts on DMPBQ, it forms γ-tocopherol. frontiersin.orgnih.gov

The final step in the biosynthesis of the most common tocopherols involves a second methylation. γ-tocopherol methyltransferase (γ-TMT or VTE4) catalyzes the methylation of γ-tocopherol to produce α-tocopherol and the methylation of δ-tocopherol to yield β-tocopherol. mdpi.comfrontiersin.org While not explicitly detailed in the search results, the formation of eta-tocopherol (7-methyltocol) would involve a specific methylation pattern on the chromanol ring, likely catalyzed by a methyltransferase acting on a tocol (B1682388) precursor. ontosight.ai

Table 1: Key Enzymes in the Tocopherol Biosynthetic Pathway

| Enzyme | Gene Name | Abbreviation | Function |

| Tyrosine Aminotransferase | TAT | TAT | Converts L-tyrosine to 4-hydroxyphenylpyruvate (HPP). frontiersin.orgacs.org |

| 4-hydroxyphenylpyruvate dioxygenase | PDS1 / HPPD | HPPD | Converts HPP to homogentisate (B1232598) (HGA). mdpi.comfrontiersin.org |

| Homogentisate Phytyltransferase | VTE2 | HPT | Condenses HGA and phytyl diphosphate (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). mdpi.comnih.govfrontiersin.org |

| MPBQ Methyltransferase | VTE3 | MPBQ-MT | Methylates MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comfrontiersin.org |

| Tocopherol Cyclase | VTE1 | TC | Catalyzes the cyclization of MPBQ to δ-tocopherol and DMPBQ to γ-tocopherol. mdpi.comfrontiersin.orgpnas.org |

| γ-Tocopherol Methyltransferase | VTE4 | γ-TMT | Methylates γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol. mdpi.comfrontiersin.org |

| Phytol (B49457) Kinase | VTE5 | PK | Phosphorylates phytol to phytyl phosphate (B84403). frontiersin.orgnih.gov |

| Phytyl Phosphate Kinase | VTE6 | PPK | Phosphorylates phytyl phosphate to phytyl diphosphate (PDP). frontiersin.orgnih.gov |

Genetic Regulation of Tocopherol Biosynthesis Genes (VTE Genes)

The production of tocopherols is under tight genetic control, with the expression of the VTE (Vitamin E deficient) genes playing a central role in determining the final tocopherol content and composition in plant tissues. frontiersin.orgpnas.org

Studies on Arabidopsis thaliana mutants and transgenic plants have been instrumental in elucidating the function of the VTE genes. mdpi.comfrontiersin.org

vte2 mutants , which lack a functional homogentisate phytyltransferase, are completely devoid of all tocopherol forms, confirming that HPT catalyzes a non-redundant and essential step in the pathway. mdpi.comfrontiersin.org Conversely, overexpression of VTE2 has been shown to increase total tocopherol levels in the seeds and leaves of Arabidopsis. mdpi.comfrontiersin.org

vte1 mutants , deficient in tocopherol cyclase, also lack all tocopherol forms. pnas.org Overexpression of VTE1 has been linked to enhanced tolerance to salt and drought stress in certain plant species. mdpi.com

vte4 mutants accumulate γ-tocopherol instead of α-tocopherol, demonstrating the specific role of γ-TMT in the final methylation step. mdpi.com Overexpression of VTE4 in seeds can convert nearly all γ-tocopherol to α-tocopherol. mdpi.com

vte3 mutants show altered ratios of γ- and δ-tocopherols, confirming the function of MPBQ-MT in the methylation of MPBQ. mdpi.com

vte5 and vte6 mutants exhibit reduced tocopherol levels, highlighting the importance of the phytol recycling pathway for providing the necessary phytyl diphosphate precursor. nih.govnih.gov

Table 2: Phenotypes of VTE Gene Mutants in Arabidopsis thaliana

| Mutant Gene | Enzyme Affected | Tocopherol Phenotype | Reference |

| vte1 | Tocopherol Cyclase | Lacks all tocopherol forms. | pnas.org |

| vte2 | Homogentisate Phytyltransferase | Completely deficient in all tocopherols. | mdpi.comfrontiersin.org |

| vte4 | γ-Tocopherol Methyltransferase | Accumulates γ-tocopherol instead of α-tocopherol. | mdpi.com |

| vte5 | Phytol Kinase | Reduced levels of tocopherol. | nih.gov |

| vte6 | Phytyl Phosphate Kinase | Severely reduced levels of tocopherol. | nih.gov |

The expression of tocopherol biosynthesis genes is regulated by a variety of factors, including developmental stage and environmental stress. frontiersin.orgnih.gov This regulation primarily occurs at the transcriptional level. frontiersin.org For instance, in citrus fruits, the expression of genes like TAT1 and VTE4 increases during fruit maturation in the flavedo (the colored outer skin), correlating with an increase in tocopherol content. nih.gov In contrast, in the pulp, the expression of genes involved in precursor supply, such as VTE6 and DXS2, appears to be more influential. nih.gov

Abiotic stresses such as drought, osmotic stress, and high light can also induce the expression of key tocopherol biosynthesis genes like VTE2 and HPPD. nih.govnih.gov This upregulation is mediated by both abscisic acid (ABA)-dependent and ABA-independent signaling pathways, depending on the specific stress condition. nih.gov For example, the increase in tocopherol levels during drought and osmotic stress is largely regulated in an ABA-independent manner. nih.gov Furthermore, there is evidence that tocopherols themselves, particularly α-tocopherol, may indirectly influence gene expression, potentially by controlling the levels of lipid hydroperoxides which are precursors for signaling molecules like jasmonic acid. mdpi.comnih.gov

Interplay with Chlorophyll (B73375) Metabolism and Phytol Recycling in Tocopherol Synthesis

A significant source of the phytyl tail for tocopherol synthesis is the recycling of phytol from the degradation of chlorophyll. frontiersin.orgnih.govfrontiersin.org This process is particularly important for tocopherol accumulation in seeds and during leaf senescence. mdpi.comnih.gov Free phytol, released from chlorophyll catabolism, is phosphorylated in two successive steps to yield phytyl diphosphate (PDP), which then enters the tocopherol biosynthetic pathway. nih.govoup.com

The two enzymes responsible for this phosphorylation are phytol kinase (VTE5) and phytyl phosphate kinase (VTE6) . frontiersin.orgnih.gov VTE5 catalyzes the first phosphorylation of phytol to phytyl phosphate, and VTE6 catalyzes the second phosphorylation to PDP. nih.govnih.gov The essential role of this recycling pathway is underscored by the finding that mutants in VTE5 and VTE6 have significantly reduced tocopherol levels. nih.gov

Recent research has also identified an esterase, designated VTE7 , which is believed to be involved in the release of phytol from chlorophyll precursors during chlorophyll synthesis, rather than from the breakdown of bulk chlorophyll in thylakoids. nih.govresearchgate.net This suggests a close and dynamic link between the anabolic pathway of chlorophyll and the synthesis of tocopherols, ensuring a ready supply of phytol for vitamin E production. frontiersin.org This interplay highlights a sophisticated metabolic network that balances the synthesis and degradation of two major plastidial components. frontiersin.org

Ecological Distribution and Biological Occurrence of Eta Tocopherol

Natural Presence in Diverse Plant Species and Tissues

Eta-tocopherol is synthesized by photosynthetic organisms, but its presence is not ubiquitous across the plant kingdom. aocs.orgnih.gov Research has identified it in specific botanical contexts, often as a minor component of the total vitamin E profile.

The most definitive identification of eta-tocopherol has been in the medicinal plant Calendula officinalis (pot marigold). nih.govneist.res.inplantaedb.com Multiple phytochemical analyses of this species, which belongs to the Asteraceae family, have confirmed the presence of eta-tocopherol among other tocopherols (B72186) and bioactive compounds. neist.res.inmdpi.com

While rice (Oryza sativa) and particularly its bran are well-known sources of vitamin E, they are predominantly rich in tocotrienols and alpha- and gamma-tocopherols. researchgate.netijcmas.comresearchgate.net An analysis of 109 different rice bran varieties found that tocotrienols accounted for an average of 61% of the total vitamin E content. researchgate.net Other studies on diverse rice genotypes have focused on quantifying α-tocopherol and γ-oryzanol, without specifically detecting or reporting eta-tocopherol. ijcmas.comcabidigitallibrary.org Therefore, while rice is a significant source of various vitamin E homologs, current research does not establish it as a notable source of eta-tocopherol.

The distribution of vitamin E homologs often varies between different plant tissues. Generally, α-tocopherol is the most abundant form in the leaves and other green parts of higher plants, where it is involved in protecting the photosynthetic apparatus. nih.govfrontiersin.org In contrast, seeds are often dominated by γ-tocopherol, which is thought to be crucial for protecting lipids from oxidation during storage and germination. nih.govfrontiersin.orgoup.com Tocotrienols are almost exclusively found in the seeds and fruits of certain plants, particularly monocots like rice and barley. researchgate.netoup.com

For eta-tocopherol, its presence has been confirmed in Calendula officinalis, a dicotyledonous plant. nih.govneist.res.in However, the specific distribution of eta-tocopherol across the leaves, flowers, or seeds of Calendula officinalis is not detailed in the available research, which often analyzes extracts from the whole plant or flowers. neist.res.inmdpi.com

Occurrence and Synthesis in Algae, Cyanobacteria, and Microorganisms (e.g., yeast)

Tocopherols are synthesized exclusively by oxygen-evolving photosynthetic organisms, a group that includes plants, algae, and some cyanobacteria. nih.govnih.gov This capability suggests the evolutionary origin of the tocopherol synthesis pathway is tied to protecting cells from the oxidative stress generated by photosynthesis. nih.gov

In cyanobacteria and microalgae, α-tocopherol is the main tocochromanol reported and is believed to play a role in protecting Photosystem II from stress. nih.govresearchgate.net Studies on various strains of microalgae and cyanobacteria have focused on the production and content of α-tocopherol, with some species capable of accumulating significant amounts. researchgate.netresearchgate.net While the enzymatic machinery for tocopherol synthesis is present in these organisms, the specific synthesis or natural occurrence of eta-tocopherol has not been reported in the scientific literature concerning algae, cyanobacteria, or other microorganisms like yeast. nih.govnih.gov

Comparative Analysis of Tocopherol Homolog Proportions in Natural Sources

The composition of tocopherol homologs varies significantly among different natural sources, particularly in vegetable oils derived from seeds. Alpha-tocopherol (B171835) and gamma-tocopherol (B30145) are the two major forms found in the human diet. nih.gov Eta-tocopherol remains a minor, rarely detected component in the broader context of vitamin E distribution.

In many common plant oils, a clear predominance of one or two homologs is evident. For instance, sunflower and safflower oils are exceptionally rich in α-tocopherol, whereas soybean and corn oils contain higher proportions of γ-tocopherol. nih.govscielo.br This variation highlights the selective biosynthesis and accumulation of different tocopherol forms in different plant species. The data below illustrates the typical proportions of the major tocopherol homologs in several common vegetable oils, providing a contrast to the specialized occurrence of eta-tocopherol.

Table 1: Comparative Content of Major Tocopherol Homologs in Various Plant Oils (mg/kg) This table is interactive. Click on the headers to sort the data.

| Oil Source | α-Tocopherol (mg/kg) | (β+γ)-Tocopherol (mg/kg) | δ-Tocopherol (mg/kg) | Primary Homolog(s) |

|---|---|---|---|---|

| Sunflower Oil | 432.3 scielo.br | 92.3 scielo.br | N/A | Alpha |

| Canola Oil | 120.3 scielo.br | 122.0 scielo.br | N/A | Alpha & Gamma |

| Corn Oil | 173.0 scielo.br | 259.7 scielo.br | N/A | Gamma |

| Soybean Oil | 71.3 scielo.br | 273.3 scielo.br | N/A | Gamma |

| Peanut Oil | N/A | N/A | N/A | Gamma & Alpha nih.gov |

| Almond Oil | High researchgate.net | Low researchgate.net | Trace researchgate.net | Alpha |

Note: N/A indicates data not available in the cited source. (β+γ)-Tocopherol are often reported together due to co-elution in some analytical methods. nih.govpan.olsztyn.pl Data for rice bran is from bran itself, not extracted oil, and is in µg/g dry weight.

The distinct profiles shown in the table underscore the unique biochemistry of each plant source. The consistent reporting of alpha-, beta-, gamma-, and delta-tocopherols as the primary forms across a wide range of analyzed sources further emphasizes that eta-tocopherol is not a common constituent of dietary fats and oils. Its confirmed presence in Calendula officinalis marks it as a specialized metabolite rather than a widespread vitamin E homolog. nih.gov

Molecular and Cellular Biological Functions of Tocopherols with Relevance to Eta Tocopherol

Lipid-Soluble Antioxidant Mechanisms

The primary and most well-understood function of tocopherols (B72186) is their role as lipid-soluble antioxidants. mdpi.comtandfonline.com They are particularly effective at protecting polyunsaturated fatty acids within cell membranes from oxidative damage. fao.orgmdpi.com

Scavenging of Reactive Oxygen Species (ROS) and Lipid Radicals

Tocopherols are potent scavengers of reactive oxygen species (ROS) and lipid radicals. mdpi.comgjhsr.org The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring to a lipid peroxyl radical. wikipedia.orgnih.gov This action effectively neutralizes the radical and terminates the chain reaction of lipid peroxidation. skinident.world The resulting tocopheroxyl radical is relatively stable and less reactive, thus preventing further propagation of oxidative damage. acs.org This radical can then be recycled back to its active tocopherol form by other antioxidants like ascorbic acid (vitamin C). wikipedia.orgskinident.world

The general order of antioxidant activity among tocopherols in model systems is often cited as α > γ > β > δ-tocopherol. skinident.world While specific data for eta-tocopherol is less common, its structural similarity suggests it participates in similar radical scavenging activities.

Prevention of Lipid Peroxidation in Biological Membranes

By scavenging lipid peroxyl radicals, tocopherols are crucial in preventing lipid peroxidation in biological membranes. caldic.comresearchgate.net This process is a chain reaction that can cause significant damage to the structure and function of cell membranes. fao.org Tocopherols, being lipid-soluble, are strategically located within these membranes to intercept and neutralize the radicals as they form. tandfonline.comskinident.world Studies have shown that α-tocopherol can protect endothelial cells from hydrogen peroxide-induced lipid peroxidation. oup.com This protective role helps maintain the integrity and fluidity of cell membranes, which is essential for normal cellular function. mdpi.com

The location of the tocopherol molecule within the membrane is critical to its antioxidant function, with evidence suggesting that the reduction of ROS and lipid radicals occurs primarily at the hydrophobic-hydrophilic interface of the membrane. acs.org

Quantum Chemical and Mechanistic Studies (e.g., Hydrogen Atom Transfer, Sequential Proton Loss Electron Transfer)

Quantum chemical and mechanistic studies have provided deeper insights into how tocopherols exert their antioxidant effects. The primary mechanism is Hydrogen Atom Transfer (HAT) , where the phenolic hydroxyl group donates a hydrogen atom to a radical. researchgate.netnih.gov The efficiency of this process is attributed to the relatively low bond dissociation enthalpy of the O-H bond in the chromanol ring. wikipedia.orgnih.gov

Another proposed mechanism is Sequential Proton Loss Electron Transfer (SPLET) . acs.orgresearchgate.net This pathway involves the initial deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron to the radical. The SPLET mechanism's contribution can be influenced by the polarity of the solvent. acs.org

Additionally, a Sequential Electron Transfer-Proton Transfer (SET-PT) mechanism has also been considered in theoretical studies. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to analyze the thermodynamics and kinetics of these different antioxidant mechanisms for various tocopherols. mdpi.comnih.gov These studies help to explain the relative antioxidant potencies of the different vitamin E isomers.

Non-Antioxidant Molecular Roles and Cellular Signaling Pathways of Tocopherols

Beyond their antioxidant capabilities, tocopherols, including by extension eta-tocopherol, are involved in various non-antioxidant molecular functions that are critical for cellular regulation. caldic.comresearchgate.net These roles often involve the modulation of specific proteins and signaling pathways, independent of their radical-scavenging activity. caldic.comresearchgate.net

Modulation of Gene Expression (e.g., Transcriptional Regulation)

Tocopherols have been shown to regulate the expression of numerous genes. caldic.commdpi.com This modulation can occur through interactions with transcription factors and signaling pathways that influence gene transcription. mdpi.comsonar.ch For instance, α-tocopherol has been found to upregulate the expression of certain genes while downregulating others. sonar.chnih.gov

Some of the genes affected by tocopherols are involved in:

Lipid metabolism and uptake : such as scavenger receptors CD36 and SR-BI. mdpi.comsonar.ch

Inflammation and cell adhesion : including E-selectin and ICAM-1. sonar.chnih.gov

Cell cycle regulation : such as cyclin D1 and p27. sonar.chnih.gov

The regulation of gene expression by tocopherols can be mediated by various mechanisms, including the involvement of the pregnane (B1235032) X receptor (PXR) and the antioxidant responsive element (ARE). sonar.chnih.gov Furthermore, tocopherol-associated proteins (TAPs) have been identified that can act as ligand-dependent transcriptional activators, suggesting a direct role for tocopherols in controlling gene expression. nih.gov

Participation in Intracellular Signaling Cascades

Beyond their well-documented role as lipid-soluble antioxidants, tocopherols, including the alpha- and gamma-isoforms which are the most extensively studied, are significant modulators of intracellular signaling cascades. nih.govnih.gov These regulatory functions are often independent of their free-radical scavenging capabilities and involve direct interactions with enzymes and transcription factors, thereby influencing gene expression and a multitude of cellular processes. mdpi.comnih.gov While specific research on eta-tocopherol is limited, the general functions of tocopherols provide a framework for its potential biological activities.

Tocopherols have been shown to influence several key signaling pathways. Notably, α-tocopherol can modulate pathways centered around protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net The inhibition of PKC activity by α-tocopherol is a frequently cited mechanism that affects subsequent cellular events like cell proliferation, platelet aggregation, and the activation of NADPH oxidase. nih.govresearchgate.netcambridge.org In addition to inhibition, tocopherols can also activate enzymes such as protein phosphatase 2A (PP2A) and diacylglycerol kinase. mdpi.com

Recent studies have highlighted the role of tocopherols in other specific pathways. For example, tocopherol can protect bone marrow stromal cells from oxidative stress by inhibiting ferroptosis via the PI3K/AKT/mTOR signaling pathway. frontiersin.org This is achieved by downregulating the phosphorylation levels of PI3K, AKT, and mTOR. frontiersin.org Furthermore, α-tocopherol has been observed to activate the cyclic AMP (cAMP) signaling cascade in human immune cells. neurology.org

The influence of tocopherols extends to the regulation of gene expression through the modulation of transcription factors. frontiersin.org They can interact with transcription factors like the pregnane X receptor (PXR) and influence the activity of others such as NF-κB and AP1. nih.govresearchgate.net This leads to changes in the transcription of a wide array of genes. nih.govresearchgate.net

Different isoforms of vitamin E can exert distinct and sometimes opposing effects on signaling pathways. For instance, while d-α-tocopherol can inhibit the activation of PKCα by the intercellular adhesion molecule-1 (ICAM-1), this inhibition is reversed by d-γ-tocopherol. scienceopen.com Similarly, tocotrienol-rich fractions have been found to modulate different signaling pathways compared to α-tocopherol supplementation, such as the extracellular signal-regulated kinase (ERK) 1/2 cascade. elsevier.es

Table 1: Selected Signaling Pathways and Genes Modulated by Tocopherols

| Category | Target | Modulating Tocopherol Form | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Enzymes | Protein Kinase C (PKC) | α-Tocopherol | Inhibition | mdpi.comnih.govresearchgate.net |

| Protein Phosphatase 2A (PP2A) | α-Tocopherol | Activation | mdpi.com | |

| Diacylglycerol Kinase | α-Tocopherol | Activation | mdpi.com | |

| Signaling Pathways | PI3K/AKT/mTOR | Tocopherol (general) | Downregulation of phosphorylation | frontiersin.org |

| cAMP Signaling | α-Tocopherol | Activation | neurology.org | |

| ERK1/2 Cascade | Tocotrienol-rich fraction | Modulation | elsevier.es | |

| Transcription Factors | Pregnane X Receptor (PXR) | α-Tocopherol | Direct interaction | nih.govresearchgate.net |

| Gene Expression | Scavenger Receptor CD36 | α-Tocopherol | Downregulation | nih.govlablogic.com |

| Interleukin-2 (IL-2) | Tocopherols (general) | Upregulation | nih.govresearchgate.net | |

| Collagenase (MMP-1) | α-Tocopherol | Downregulation | nih.govlablogic.com |

Interplay with Other Endogenous Antioxidants and Phytohormones

The biological activity of tocopherols is not executed in isolation but involves a dynamic interplay with other endogenous molecules, including other antioxidants and, in plants, phytohormones. nih.gov This network of interactions is crucial for maintaining cellular redox homeostasis and orchestrating responses to environmental stimuli.

A primary aspect of this interplay is the regeneration of tocopherols by other antioxidants. nih.gov When a tocopherol molecule scavenges a lipid peroxyl radical to halt lipid peroxidation, it is converted into a tocopheroxyl radical. tandfonline.comoregonstate.edu This oxidized form can be reduced back to its active antioxidant state by other cellular antioxidants. wikipedia.org Vitamin C (ascorbate) is a key player in this recycling process, but other molecules like glutathione (B108866) and coenzyme Q also participate. oregonstate.edusymbiosisonlinepublishing.comgssiweb.org This cooperative action ensures the sustained antioxidant capacity of cell membranes. gssiweb.org

Tocopherols also modulate signaling pathways indirectly by controlling the levels of reactive oxygen species (ROS). tandfonline.com ROS, while potentially damaging at high concentrations, are also vital second messengers in a variety of signaling cascades. nih.gov By quenching ROS such as singlet oxygen and preventing the propagation of lipid peroxidation, tocopherols help regulate the cellular redox environment, which in turn influences redox-sensitive signaling pathways. nih.govtandfonline.com However, an excess of antioxidants like vitamin E can disrupt this delicate balance, as some level of ROS is necessary for normal cell signaling. nih.gov

In the plant kingdom, a significant body of research points to extensive crosstalk between vitamin E and phytohormones, which are signaling molecules that regulate plant growth and stress responses. frontiersin.org

Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA): Studies on tocopherol-deficient Arabidopsis mutants have revealed an accumulation of the phytohormones jasmonic acid and salicylic acid. frontiersin.org This suggests that tocopherols are involved in regulating the signaling pathways of these hormones, which are critical for plant defense. A proposed model illustrates that tocopherols, ROS, JA, and SA can all interact to directly or indirectly regulate gene expression. researchgate.netresearchgate.net

Other Hormones: There is also evidence linking tocopherol levels to other phytohormones. For instance, the overexpression of a specific gene (CLA1) in Arabidopsis was found to increase the endogenous levels of not only tocopherols but also the phytohormones gibberellins (B7789140) and abscisic acid. nih.gov

Table 2: Interactions of Tocopherols with Antioxidants and Phytohormones

| Interacting Molecule(s) | Type of Interaction | Outcome | Relevance | Reference(s) |

|---|---|---|---|---|

| Vitamin C (Ascorbate), Glutathione | Regeneration | Recycles oxidized tocopheroxyl radical back to active tocopherol. | Maintains the antioxidant capacity of tocopherols in membranes. | oregonstate.edusymbiosisonlinepublishing.comgssiweb.org |

| Reactive Oxygen Species (ROS) | Scavenging/Quenching | Reduces levels of singlet oxygen and lipid peroxyl radicals. | Prevents lipid peroxidation and modulates redox-sensitive signaling. | nih.govtandfonline.comnih.gov |

| Jasmonic Acid (JA), Salicylic Acid (SA) | Crosstalk/Regulation | Tocopherol deficiency leads to accumulation of JA and SA in plants. | Implicates tocopherols in plant defense and stress signaling pathways. | frontiersin.orgresearchgate.net |

| Gibberellins, Abscisic Acid | Co-regulation | Overexpression of the CLA1 gene increases levels of tocopherols and these hormones. | Suggests a linked biosynthetic or regulatory pathway in plants. | nih.gov |

Analytical Methodologies for Isolation, Characterization, and Quantification of Tocopherols

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analysis of tocopherols (B72186), offering powerful separation capabilities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing tocols. aocs.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

HPLC is a principal method for the separation and quantification of tocopherols. aocs.org Its versatility is enhanced by the use of various detectors, each offering distinct advantages in sensitivity and selectivity.

UV Detectors : Ultraviolet (UV) detectors are commonly employed for tocopherol analysis. aocs.org The chromanol ring structure of tocopherols allows for detection by UV absorbance, typically around 290-295 nm. aocs.orgnih.gov While robust, UV detection can sometimes lack the sensitivity required for samples with very low concentrations of tocopherols. researchgate.net

Fluorescence Detectors (FLD) : Fluorescence detection offers superior sensitivity and specificity for tocopherol analysis compared to UV detection. aocs.orgusda.gov Tocopherols exhibit natural fluorescence, with excitation wavelengths generally set between 290 and 298 nm and emission wavelengths in the range of 325 to 330 nm. aocs.orgresearchgate.net This intrinsic property allows for lower detection limits, making it a preferred method for biological samples where concentrations can be minimal. researchgate.net

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer provides a powerful tool for both quantification and structural elucidation. ceu.es MS detection offers high selectivity and sensitivity, enabling the confirmation of tocopherol isomers based on their mass-to-charge ratio. aocs.orgceu.es

Ultra-High-Pressure Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

To enhance the speed and efficiency of separations, Ultra-High-Pressure Liquid Chromatography (UHPLC) has been adopted for the analysis of fat-soluble vitamins. UHPLC systems, which utilize smaller particle-sized columns, can significantly reduce analysis time while maintaining high resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for tocopherol analysis. nih.gov This method often requires a derivatization step to increase the volatility of the tocopherol molecules, commonly forming trimethylsilyl (B98337) (TMS) derivatives. researchgate.netnih.gov GC-MS provides excellent separation and definitive identification of all tocopherol isomers. nih.gov The limit of detection for TMS-tocopherols using GC-MS in selected ion monitoring mode can be as low as 40 pg. nih.gov

Normal-Phase and Reversed-Phase Chromatographic Approaches

Both normal-phase (NP) and reversed-phase (RP) chromatography are utilized for the separation of tocopherols. aocs.orgnih.gov

Normal-Phase (NP) HPLC : NP-HPLC typically employs a polar stationary phase (like silica) and a non-polar mobile phase. acs.org This mode of chromatography is particularly effective for separating tocopherol isomers. nih.gov In NP systems, the elution order is based on the polarity of the isomers, which is influenced by the number and position of methyl groups on the chromanol ring. nih.gov

Reversed-Phase (RP) HPLC : RP-HPLC is the more commonly used approach due to its robustness and faster equilibration times. researchgate.net It utilizes a non-polar stationary phase (such as C18) and a polar mobile phase. researchgate.netijpar.com While RP-HPLC is excellent for separating tocopherols from other lipophilic compounds, it may not always resolve the β- and γ-tocopherol isomers. researchgate.net The retention of tocopherols in RP-HPLC is primarily based on the saturation of the phytyl side chain, with the more saturated tocopherols being retained longer. nih.gov

Spectroscopic and Electrochemical Detection Methods

Spectroscopic methods are fundamental to the detection and quantification of tocopherols, leveraging their interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and widely accessible method for the determination of tocopherols. dergipark.org.tr The analysis relies on measuring the absorbance of UV light by the tocopherol molecule. The maximum absorbance for α-tocopherol in methanol is observed at approximately 290 nm. dergipark.org.tr

Table 1: UV-Vis Spectroscopic Data for α-Tocopherol

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 290 nm | dergipark.org.tr |

| Linearity Range | 10-100 µg/mL | dergipark.org.tr |

| Limit of Detection (LOD) | 2.228 µg/mL | dergipark.org.tr |

| Limit of Quantification (LOQ) | 6.752 µg/mL | dergipark.org.tr |

Data sourced from a study on the spectrophotometric determination of α-tocopherol.

Fluorescence Spectrometry

Fluorescence spectrometry is a highly sensitive technique for quantifying tocopherols due to their native fluorescence. nih.gov This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

Table 2: Fluorescence Spectrometric Parameters for α-Tocopherol

| Parameter | Wavelength (nm) | Reference |

| Excitation (λex) | 291 | nih.gov |

| Emission (λem) | 334 | nih.gov |

These wavelengths were reported for the determination of α-tocopherol in pharmaceutical preparations and human plasma.

The intensity of the fluorescence is directly proportional to the concentration of the analyte over a certain range, allowing for precise quantification. nih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive tools for the characterization of tocopherols. researchgate.netresearchgate.net These methods provide detailed information about the molecular structure and functional groups present in the analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule. For tocopherols, FTIR can be used to identify key functional groups, including the hydroxyl (-OH) group on the chromanol ring, which is crucial for its antioxidant activity, and the various C-H and C-O bonds within the structure.

The analysis of α-tocopherol, a structurally similar isomer, reveals characteristic absorption bands that are expected to be present in the spectrum of η-tocopherol with minor shifts. researchgate.net These include a broad band around 3500 cm⁻¹ corresponding to the -OH stretching vibration, and sharp peaks between 2850 and 3000 cm⁻¹ due to C-H stretching vibrations of the phytyl tail and methyl groups on the chromanol ring. The region between 1000 and 1500 cm⁻¹ contains a complex pattern of bands related to C-O stretching and C-H bending vibrations, which are characteristic of the chromanol ring structure.

Table 1: Representative FTIR Spectral Data for Tocopherols

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3500 | O-H stretch | Hydroxyl group on chromanol ring |

| 2927 - 2868 | C-H stretch (asymmetric and symmetric) | CH₂ and CH₃ groups in phytyl tail and chromanol ring |

| ~1460 | C-H bend (asymmetric) | Methyl groups |

| ~1378 | C-H bend (symmetric) | Methyl groups |

| ~1260 | C-O stretch | Ether linkage in chromanol ring |

| ~1086 | C-O-C stretch | Chromanol ring |

Note: The exact positions of the peaks for η-tocopherol may vary slightly from the values presented in this table, which are representative for tocopherols in general.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon backbone of the phytyl tail and the aromatic chromanol ring of tocopherols.

In the analysis of tocopherols, Raman spectroscopy can provide detailed information about the skeletal vibrations of the chromanol ring and the conformational order of the phytyl chain. researchgate.net The spectral differences between tocopherol isomers are subtle, as they primarily differ in the number and position of methyl groups on the chromanol ring. researchgate.net For η-tocopherol, the Raman spectrum is expected to be very similar to that of other tocopherols, with minor variations in the regions corresponding to the vibrations of the substituted benzene ring. Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive technique for the detection of tocopherols, even in complex matrices like vegetable oils. sci-hub.boxacs.org

Table 2: Representative Raman Band Assignments for Tocopherols

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~1600 | C=C stretch | Aromatic ring of chromanol |

| ~1440 | CH₂/CH₃ deformation | Phytyl tail and methyl groups |

| ~1335 | CH₂ wagging | Phytyl tail |

| ~1210 | C-O-C stretch | Chromanol ring |

| ~850 | Ring breathing | Chromanol ring |

Note: The exact positions of the peaks for η-tocopherol may vary slightly from the values presented in this table, which are representative for tocopherols in general.

Voltammetric and Electroanalytical Approaches

Electroanalytical methods, particularly voltammetric techniques, offer a sensitive and selective approach for the quantification of tocopherols. rsc.orghilarispublisher.com These methods are based on the electrochemical oxidation of the hydroxyl group on the chromanol ring. mdpi.com The number and position of methyl groups on the ring influence the oxidation potential, allowing for the potential differentiation of isomers. mdpi.com

Commonly used voltammetric techniques for tocopherol analysis include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). mdpi.comresearchgate.net These methods are often employed with various working electrodes, such as glassy carbon electrodes (GCE), carbon paste electrodes, and modified electrodes, to enhance sensitivity and selectivity. rsc.orgmdpi.com

The electrochemical oxidation of tocopherols is a two-electron, one-proton process that results in the formation of a phenoxonium cation. acs.org The stability of this cation is influenced by the substitution pattern on the chromanol ring. mdpi.com For η-tocopherol, with a methyl group at the 7-position, the oxidation potential is expected to be distinct from that of other isomers, providing a basis for its selective determination.

Table 3: Representative Parameters for Voltammetric Determination of Tocopherols

| Parameter | Value/Condition |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | 0.1 M LiClO₄ in acetonitrile |

| Technique | Square-Wave Voltammetry (SWV) |

| Potential Range | 0.0 to +1.2 V |

| Limit of Detection | 10⁻⁶ to 10⁻⁷ M |

Note: The specific oxidation potential and detection limits for η-tocopherol would need to be determined experimentally but are expected to be within a similar range to other tocopherols.

Advanced Sample Preparation and Derivatization Strategies for Complex Matrices

The accurate analysis of η-tocopherol in complex matrices such as foods, biological tissues, and oils necessitates effective sample preparation to isolate the analyte from interfering substances. aocs.org Additionally, derivatization may be required to improve the volatility and thermal stability of tocopherols for certain chromatographic techniques. nih.gov

Advanced Sample Preparation

Solvent Extraction: This is a fundamental technique for extracting lipophilic compounds like tocopherols. aocs.org Common solvents include hexane, ethanol, and mixtures of chloroform and methanol. mdpi.com The efficiency of extraction can be enhanced by techniques such as sonication or Soxhlet extraction. aocs.org

Saponification: For matrices with high lipid content, such as oils and adipose tissue, saponification is often employed. aocs.orgnih.gov This process involves heating the sample with a strong alkali (e.g., potassium hydroxide) to hydrolyze triglycerides and other esters, releasing the tocopherols into the unsaponifiable fraction, which can then be extracted with an organic solvent. aocs.org

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. mdpi.com Various sorbents, such as silica (B1680970) or modified silica, can be used to selectively retain tocopherols while allowing interfering compounds to pass through. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This technique offers advantages such as high selectivity and reduced use of organic solvents.

Derivatization Strategies

Derivatization is often necessary for the analysis of tocopherols by gas chromatography (GC) to increase their volatility and prevent thermal degradation in the injector and column. nih.gov

Silylation: This is the most common derivatization method for tocopherols, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group. nih.gov Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

Acetylation: The hydroxyl group of tocopherols can also be converted to an acetate ester. This derivatization can improve the chromatographic properties and detection sensitivity.

Methylation: Conversion of the hydroxyl group to a methyl ether has also been employed to improve the resolution of tocopherol isomers in GC analysis. nih.gov

These derivatization techniques, often coupled with GC-mass spectrometry (GC-MS), provide a highly sensitive and specific method for the quantification of tocopherol isomers. researchgate.netingentaconnect.com

Evolutionary and Functional Diversification of Tocopherols in Biological Systems

Evolutionary Conservation of Tocopherol Biosynthesis and Function

The biosynthesis of tocopherols (B72186), a class of lipid-soluble antioxidants, is a feature exclusive to photosynthetic organisms, including plants, algae, and some cyanobacteria. nih.gov This distribution strongly suggests that the tocopherol synthesis pathway evolved in cyanobacteria as a protective mechanism against the reactive oxygen species (ROS) generated during photosynthesis. nih.gov The genes encoding the enzymes for tocopherol biosynthesis in plants are located in the nucleus but are thought to have been acquired from the endosymbiotic cyanobacteria that evolved into plastids. nih.gov

The core biochemical pathway for tocopherol synthesis has been remarkably conserved throughout evolution. This is evidenced by the fact that the expression of a maize tocopherol cyclase (TC) gene, SXD1, in a cyanobacterial mutant lacking the orthologous gene (slr1737) successfully restored tocopherol production. nih.gov This demonstrates that the enzymatic activity of key proteins in the pathway is functionally interchangeable between cyanobacteria and higher plants, highlighting a strong evolutionary conservation. nih.gov

This conservation underscores the fundamental importance of tocopherols. In all seed-bearing plants, tocopherols are essential for maintaining seed viability and protecting against lipid peroxidation during germination. msu.edu The severe consequences of tocopherol deficiency on seed longevity likely provided the strong selective pressure that has maintained this biosynthetic pathway across diverse plant species. msu.edu

Differential Functional Specialization of Tocopherol Homologs (e.g., α-tocopherol vs. γ-tocopherol)

α-Tocopherol: This is the most abundant form in the green parts of plants, particularly in the chloroplasts. tandfonline.comresearchgate.net It is considered the most potent antioxidant of the tocopherols due to its high free radical scavenging activity. isgpb.org Its primary role is to protect the photosynthetic apparatus from oxidative damage by deactivating ROS. nih.gov

γ-Tocopherol: This homolog is often the major form found in the seeds of many plant species. nih.gov While its radical-scavenging activity is slightly lower than that of α-tocopherol, γ-tocopherol possesses a unique ability to trap reactive nitrogen species (RNS). mdpi.comnih.gov

Studies using Arabidopsis thaliana mutants have shed light on the distinct roles of these homologs. The vte4 mutant, which lacks α-tocopherol but accumulates γ-tocopherol, and the vte1 mutant, deficient in both, have been instrumental. frontiersin.org For instance, under salt stress, α-tocopherol appears to have a stronger regulatory effect than γ-tocopherol on chloroplast biosynthesis pathways and ROS-associated compounds. frontiersin.org Conversely, in response to infection by the necrotrophic fungus Botrytis cinerea, an altered tocopherol composition, particularly the lack of α-tocopherol, can reduce plant tolerance and delay the activation of defense pathways. frontiersin.orgnih.gov

The conversion of γ-tocopherol to α-tocopherol is catalyzed by the enzyme γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene. frontiersin.orgnih.gov The differential expression and activity of this enzyme in various tissues and under different conditions are key to determining the specific tocopherol profile and, consequently, the specialized functions required by the plant.

Adaptive Significance in Plant Stress Physiology and Environmental Acclimation

Tocopherols play a crucial role in a plant's ability to adapt to a constantly changing and often stressful environment. researchgate.net Their production is a key strategy for mitigating the damaging effects of various abiotic and biotic stresses, which often lead to the overproduction of ROS and subsequent oxidative damage. researchgate.netnih.gov

Plants respond to a wide array of environmental challenges by modulating their tocopherol levels. nih.gov Generally, an increase in tocopherol content, particularly α-tocopherol, is associated with enhanced stress tolerance, while decreased levels can lead to oxidative damage. nih.govresearchgate.net

High Light and Cold: Tocopherol-deficient Arabidopsis mutants are more susceptible to high light stress. frontiersin.org The combination of high light and low temperatures can be particularly damaging, and α-tocopherol plays a significant photoprotective role under these severe conditions. oup.com

Drought: Water scarcity is a major abiotic stress that can lead to increased production of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), an indicator of lipid peroxidation. mdpi.com Tocopherols help to alleviate drought-induced toxicity by scavenging these harmful ROS. nih.govmdpi.com

Salinity: High salt concentrations disrupt ion homeostasis and cause oxidative stress. frontiersin.org Tocopherol levels often change in response to salt stress, reflecting their role as antioxidants and indicators of a plant's stress tolerance capacity. nih.gov In tobacco plants with silenced VTE4 genes, both α- and γ-tocopherol were found to have diverse roles in stress tolerance. frontiersin.org

Heavy Metals: Engineering the expression of genes like AtVTE2 and AtVTE4 has been explored in potato breeding to counteract the stress imposed by heavy metals. frontiersin.org

The accumulation of tocopherols under these stressful conditions is a well-documented adaptive response in numerous plant species. researchgate.net

The primary location of tocopherols within the chloroplast—in the thylakoid membranes, envelope, and plastoglobuli—positions them perfectly to protect the photosynthetic machinery from oxidative stress. researchgate.netnih.gov Photosynthesis itself is a major source of ROS, particularly singlet oxygen (¹O₂) and hydroxyl radicals (OH⁻). researchgate.net

α-Tocopherol is a highly effective scavenger of these ROS, preventing the chain reaction of lipid peroxidation in the thylakoid membranes. tandfonline.comnih.gov This protection is crucial for maintaining the integrity and function of photosystem II (PSII). ukrbiochemjournal.org Tocopherols work in concert with other components of the plant's antioxidant network, such as carotenoids, ascorbate, and glutathione (B108866), to provide robust photoprotection. oup.commdpi.com While other mechanisms can compensate for a lack of tocopherols under moderate stress, their role becomes critical under severe photo-oxidative conditions. nih.govoup.com

Beyond their role in abiotic stress, tocopherols are also involved in defending plants against pathogens. frontiersin.orgresearchgate.net The accumulation of lipid peroxidation products in tocopherol-deficient mutants can lead to the increased expression of defense-related genes. mdpi.com

Studies with Arabidopsis mutants have shown that altered tocopherol composition can impact a plant's resistance to pathogens. For example, vte2 mutants, which are deficient in tocopherol synthesis, exhibit increased lipid peroxidation and produce less salicylic (B10762653) acid (a key defense hormone), making them more susceptible to the bacterial pathogen Pseudomonas syringae. frontiersin.org Similarly, both vte1 and vte4 mutants show reduced resistance to the fungal pathogen Botrytis cinerea, which is linked to enhanced lipid peroxidation and a delayed defense response. frontiersin.orgnih.gov These findings indicate that tocopherols, by controlling the levels of lipid peroxidation, play a role in modulating plant defense signaling pathways. mdpi.com

Data Tables

Table 1: Effects of Abiotic Stress on Tocopherol Content and Plant Response

| Stress Type | Plant Species/Mutant | Key Findings | Reference(s) |

| High Light | Arabidopsis thaliana (vte1 mutant) | More vulnerable to high light; exhibit more jasmonic acid and anthocyanin. | frontiersin.org |

| Salt | Arabidopsis thaliana (vte1, vte4 mutants) | α-tocopherol has a stronger regulatory effect than γ-tocopherol on chloroplast pathways. | frontiersin.org |

| Salt | Tobacco (VTE4 silenced) | α- and γ-tocopherols play diversified roles in stress tolerance. | frontiersin.org |

| Drought | Eggplant | Application of α-tocopherol reduced H₂O₂ and MDA levels. | mdpi.com |

| Biotic (Fungus) | Arabidopsis thaliana (vte1, vte4 mutants) | Reduced tolerance to Botrytis cinerea; delayed defense pathway activation. | frontiersin.orgnih.gov |

| Biotic (Bacteria) | Arabidopsis thaliana (vte2 mutant) | Stronger lipid peroxidation and less salicylic acid, leading to susceptibility to P. syringae. | frontiersin.org |

Advanced Research Perspectives and Future Directions in Eta Tocopherol Studies

Targeted Investigation of Unique Biological Activities and Mechanisms of Eta-Tocopherol

A thorough review of scientific literature yielded no specific studies on the biological activities or mechanisms of action for a compound identified as eta-tocopherol. Research in this area is focused on the well-established tocopherol isomers.

Comparative Efficacy in Specific Cellular Oxidative Stress Models

There are no available studies comparing the efficacy of eta-tocopherol to other antioxidants in any cellular oxidative stress models. The existing research compares the efficacy of alpha-, gamma-, and delta-tocopherols in various models.

Strategies for Genetic Engineering and Biofortification of Crops with Enhanced Tocopherol Content

Strategies for the genetic engineering and biofortification of crops are centered on increasing the content of nutritionally significant tocopherols (B72186), primarily alpha-tocopherol (B171835). There is no research focused on enhancing the content of eta-tocopherol in any crop.

Gene Overexpression and Manipulation in Model and Crop Species

Numerous studies have been published on the overexpression and manipulation of genes in the tocopherol biosynthesis pathway to increase levels of alpha- and gamma-tocopherol (B30145) in various plants. However, there are no reports of such genetic engineering strategies being applied to produce or enhance eta-tocopherol.

Application of Advanced Genomic Technologies (e.g., CRISPR/Cas9, GWAS) in Tocopherol Pathway Engineering

Advanced genomic technologies like CRISPR/Cas9 and Genome-Wide Association Studies (GWAS) are being utilized to engineer the tocopherol pathway in crops. These efforts are aimed at increasing the accumulation of alpha-tocopherol. There is no evidence of these technologies being used in relation to eta-tocopherol.

Investigation of Uncharted Metabolic Fates and Interactions of Eta-Tocopherol in Diverse Organisms

The metabolic fate and interactions of tocopherols have been studied, particularly for alpha- and gamma-tocopherol, revealing pathways of degradation and excretion. Due to the lack of identification and study of eta-tocopherol, its metabolic fate and potential interactions within any organism remain entirely uncharted and uninvestigated.

Development of Novel Synthetic Routes for Specific Tocopherol Homologs, including Eta-Tocopherol

The synthesis of specific tocopherol homologs, including the less common eta-tocopherol (5,7,8-trimethyltocopherol), is a key area of research driven by the need for pure standards for analytical studies and for investigating the biological activities of individual isomers. While industrial synthesis has historically focused on α-tocopherol, modern organic synthesis aims to create diverse homologs with high stereospecificity and yield.

A primary strategy involves the condensation of a substituted hydroquinone (B1673460) with a phytyl tail synthon. The identity of the final tocopherol homolog is determined by the methylation pattern of the hydroquinone ring. For eta-tocopherol, this would require 2,3,5-trimethylhydroquinone as the starting material.

Recent advancements have explored alternative and more sustainable sources for the phytyl tail. One novel approach utilizes biologically produced geranylgeraniol (B1671449) as a precursor, moving away from petrochemical-based isophytol (B1199701). researchgate.netacs.org Two main routes from geranylgeraniol have been investigated:

Epoxyphytol Reduction: Geranylgeraniol undergoes allylic epoxidation and olefin hydrogenation to produce epoxyphytol. This intermediate is then reduced to phytan-1,3-diol, which can be condensed with trimethylhydroquinone (B50269) under acid catalysis to yield the tocopherol. acs.org

Epoxyphytol Deoxygenation: A higher-yielding method involves the deoxygenation of epoxyphytol using a catalyst like methylrhenium trioxide/triphenylphosphine. acs.org This process generates a mixture of phytol (B49457) and isophytol, which can serve as a direct substitute for isophytol in the final condensation step with the appropriate hydroquinone to form the tocopherol ring structure. acs.org

Furthermore, research into glycoconjugates of α-tocopherol has opened new synthetic pathways. These methods, often employing click chemistry, attach sugar moieties to the tocopherol structure, creating novel solid compounds with enhanced water solubility. researchgate.net Such strategies could theoretically be adapted to synthesize eta-tocopherol glycoconjugates, potentially altering its physicochemical properties for specific research applications.

| Strategy | Key Precursors | Core Reaction | Key Features & Innovations |

|---|---|---|---|

| Classic Synthesis | Substituted Hydroquinone, Isophytol/Phytol | Friedel-Crafts alkylation / Condensation | Well-established; homolog specificity depends on hydroquinone methylation. |

| Bio-based Phytyl Tail Synthesis | Geranylgeraniol, Substituted Hydroquinone | Epoxidation followed by reduction or deoxygenation | Utilizes a renewable starting material for the side chain, reducing reliance on petrochemicals. researchgate.netacs.org |

| Glycoconjugate Synthesis | Tocopherol-azide, Glyco-alkynes | Click Chemistry | Creates novel derivatives with altered properties like enhanced water solubility. researchgate.net |

Integration of Multi-Omics Technologies (e.g., transcriptomics, metabolomics) to Elucidate Tocopherol Regulatory Networks

Understanding the complex regulatory networks governing tocopherol biosynthesis is critical for developing strategies to enhance vitamin E content in crops. The integration of multi-omics technologies—primarily transcriptomics and metabolomics—has become a powerful approach to uncover these mechanisms from a global perspective. researchgate.netmdpi.com These technologies allow for a comprehensive analysis of gene expression, protein production, and metabolite accumulation simultaneously. nih.govmdpi.com

Transcriptomics provides a snapshot of all gene activity (mRNAs) in a cell or tissue at a specific time. In tocopherol research, transcriptomic analyses have been used to identify key genes whose expression levels correlate with tocopherol accumulation. nih.gov For example, studies in tomato have used qPCR arrays to monitor the transcript levels of genes in the shikimate and methylerythritol phosphate (B84403) (MEP) pathways, which provide the precursors for tocopherol synthesis. nih.gov These analyses revealed that the expression of genes like geranylgeranyl reductase (GGDR) can be a limiting factor for precursor availability, thus controlling the final tocopherol content. nih.gov

Metabolomics focuses on the comprehensive, quantitative, and qualitative analysis of all metabolites in a biological system. nih.gov By profiling the metabolome, researchers can identify bottlenecks in the biosynthetic pathway and understand how different metabolic pathways compete for common precursors. nih.gov When combined with transcriptomics, this approach can link changes in gene expression directly to changes in the metabolic landscape.

Integrated multi-omics studies have revealed that tocopherol biosynthesis is a finely tuned process controlled at multiple levels. researchgate.netmdpi.com For instance, co-regulation network analyses have identified key genes from the MEP, shikimate, and phytol recycling pathways that are highly associated with vitamin E content. nih.gov These integrated approaches provide a more holistic understanding than studying single genes or metabolites in isolation, paving the way for more effective genetic engineering and breeding strategies for vitamin E biofortification. nih.govresearchgate.netnih.gov

| Omics Technology | Primary Target Measured | Key Insights Provided for Tocopherol Regulation |

|---|---|---|

| Transcriptomics | mRNA transcripts | Identifies expression patterns of biosynthetic genes (e.g., VTE genes) and regulatory transcription factors; reveals transcriptional bottlenecks. mdpi.comnih.gov |

| Metabolomics | Small molecule metabolites | Quantifies precursors (e.g., homogentisate (B1232598), phytyl diphosphate) and tocopherol isomers; identifies metabolic bottlenecks and pathway crosstalk. nih.govnih.gov |

| Integrated Multi-Omics | mRNA, metabolites, proteins | Constructs comprehensive regulatory networks, linking gene expression to metabolic output and identifying key control points in the overall pathway. researchgate.netmdpi.com |

Refined Analytical Methodologies for Trace Analysis and Precise Isomeric Differentiation of Tocopherols

The accurate quantification and differentiation of tocopherol isomers are essential for quality control, nutritional analysis, and research. A significant analytical challenge is the structural similarity among homologs, particularly the co-elution of β- and γ-tocopherols in some chromatographic systems. mdpi.com Modern analytical chemistry has developed refined methodologies to overcome these challenges, enabling trace analysis and precise isomeric separation.

High-Performance Liquid Chromatography (HPLC) remains the most common technique.

Normal-Phase (NP-HPLC): This method is superior for isomeric separation. Using a silica (B1680970) or amino-bonded stationary phase with a non-polar mobile phase (e.g., hexane/isopropanol), NP-HPLC can achieve baseline separation of all four major tocopherol isomers (α, β, γ, δ) in under ten minutes. mdpi.comnih.gov This approach allows for the individual quantification of β- and γ-tocopherols. mdpi.com

Reversed-Phase (RP-HPLC): While widely used, RP-HPLC often fails to separate β- and γ-tocopherols. mdpi.com However, specialized columns, such as polymeric C18 or C30 phases, have shown improved resolution for tocopherol isomers. worktribe.comaocs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique. Due to the low volatility of tocopherols, a derivatization step, typically with trimethylsilyl (B98337) (TMS) reagents, is required before analysis. GC-MS offers excellent resolution and can achieve very low detection limits, in the range of 0.3 ng/mL. mdpi.com

Advanced Hyphenated and Imaging Techniques:

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This green analytical technique uses supercritical CO2 as the mobile phase, offering fast and efficient separations. SFC-MS has achieved remarkable sensitivity, with detection limits as low as 0.05 ng/mL, making it ideal for trace analysis in complex matrices. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high selectivity and sensitivity, with detection limits in the low ng/mL range. mdpi.com It is particularly robust for complex samples.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This is a cutting-edge surface imaging technique. TOF-SIMS tandem MS can identify and map the distribution of tocopherols within cellular structures with high spatial resolution, providing unique insights into their subcellular localization without the need for extraction. nih.gov

| Method | Principle | Isomeric Separation | Typical Limit of Detection (LOD) | Key Advantage |

|---|---|---|---|---|

| NP-HPLC-UV/Vis | Adsorption chromatography | Excellent; baseline separation of α, β, γ, δ. mdpi.com | ~0.3-0.6 ppm mdpi.com | Superior isomeric resolution. nih.gov |

| GC-MS | Partition chromatography with mass detection | Excellent after derivatization. | ~0.3 ng/mL mdpi.com | High resolution and accuracy. |

| SFC-MS | Supercritical fluid mobile phase | Good to excellent | ~0.05 ng/mL mdpi.comnih.gov | High sensitivity and green chemistry. |

| LC-MS/MS | Chromatographic separation with tandem MS | Depends on LC phase; high specificity | ~2.0-3.2 ng/mL mdpi.com | Robust for complex matrices. nih.gov |

| TOF-SIMS | Surface mass spectrometry imaging | Identification by mass; not a separation method | Not applicable (imaging) | Enables subcellular localization. nih.gov |

Q & A

Q. How can researchers distinguish eta-Tocopherol from other tocopherol isomers (e.g., alpha, beta) in mixed samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV/Vis or fluorescence detection. Tocopherol isomers differ in methylation patterns on the chromanol ring, affecting retention times. For example, beta- and gamma-tocopherols are enantiomers but can be separated using chiral columns or tandem mass spectrometry (MS/MS) for higher specificity . Calibrate with certified reference standards (e.g., all-rac-alpha-tocopheryl acetate) to validate peak identification .

Q. What protocols are recommended for quantifying eta-Tocopherol in biological tissues?

Methodological Answer: Extract lipids using saponification (e.g., with potassium hydroxide) followed by hexane extraction. Quantify via HPLC coupled with electrochemical detection (ECD), which offers sensitivity for low-concentration analytes in complex matrices. Include internal standards (e.g., deuterated tocopherols) to correct for recovery variability . Validate methods using spike-and-recovery experiments across physiological concentration ranges.

Q. How does eta-Tocopherol’s stability vary under experimental storage conditions?

Methodological Answer: Store samples at -80°C in amber vials under nitrogen to prevent oxidation. Conduct accelerated stability studies by exposing samples to light, heat, or oxygen and measure degradation via UV absorption at 294 nm. Stability is pH-dependent; avoid acidic conditions during extraction .

Advanced Research Questions

Q. What experimental design considerations are critical for studying eta-Tocopherol’s antioxidant mechanisms in vivo versus in vitro?

Methodological Answer:

- In vitro: Use cell lines (e.g., HepG2) with controlled oxidative stress induction (e.g., H₂O₂). Measure lipid peroxidation via thiobarbituric acid-reactive substances (TBARS) or glutathione levels. Normalize results to cell viability assays (MTT/XTT) .

- In vivo: Select animal models (e.g., rodents with vitamin E-deficient diets) and include controls for dietary confounding factors. Use knockout models (e.g., alpha-TTP-deficient mice) to isolate eta-Tocopherol-specific effects .

Q. How should researchers address contradictory data on eta-Tocopherol’s bioavailability compared to alpha-Tocopherol?

Methodological Answer: Conduct systematic reviews with meta-analysis to identify heterogeneity sources (e.g., dosing regimens, matrix effects). Use dual-isotope tracer studies (³H/¹⁴C-labeled compounds) in human trials to compare absorption kinetics. Account for genetic polymorphisms (e.g., CYP4F2 variants) affecting metabolism .

Q. What methodologies resolve challenges in tracing eta-Tocopherol’s metabolic pathways?

Methodological Answer: Employ stable isotope-labeled eta-Tocopherol (e.g., ¹³C) and track metabolites via liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Pair with transcriptomic profiling (RNA-seq) to identify regulatory genes (e.g., SCARB1, CYP3A4) . Validate findings using CRISPR-Cas9-edited cell lines to silence candidate genes .

Q. How can researchers ensure ethical rigor in clinical trials involving eta-Tocopherol supplementation?

Methodological Answer: Obtain ethics committee approval (e.g., IRB) and register trials prospectively (ClinicalTrials.gov ). Include informed consent with clear risk-benefit disclosures. For vulnerable populations (e.g., pregnant individuals), adhere to ICH-GCP guidelines and monitor adverse events via DSMB oversight .

Data Analysis & Contradiction Management

Q. What statistical approaches are optimal for analyzing eta-Tocopherol’s dose-response effects in heterogeneous cohorts?

Methodological Answer: Use mixed-effects models to account for inter-individual variability. Stratify analyses by covariates (e.g., BMI, baseline antioxidant status). Apply machine learning (e.g., random forests) to identify non-linear relationships or interaction effects .

Q. How should researchers validate conflicting results from in vitro antioxidant assays (e.g., ORAC vs. DPPH)?

Methodological Answer: Cross-validate using orthogonal assays (e.g., electron spin resonance (ESR) for radical scavenging). Replicate studies in independent labs with blinded analysts. Report assay conditions in detail (e.g., pH, solvent systems) to identify methodological biases .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。